molecular formula C13H29N3O B15179585 2-((2-(N-(2,2,6,6-Tetramethyl-4-piperidyl))aminoethyl)amino)ethanol CAS No. 85391-91-9

2-((2-(N-(2,2,6,6-Tetramethyl-4-piperidyl))aminoethyl)amino)ethanol

Katalognummer: B15179585
CAS-Nummer: 85391-91-9
Molekulargewicht: 243.39 g/mol
InChI-Schlüssel: TVEPUPWHYJREDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL is an organic compound known for its unique chemical structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of multiple functional groups, including hydroxyl and amino groups. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2,2,6,6-tetramethyl-4-piperidone and ethylenediamine.

    Solvent: Ethanol.

    Reaction Conditions: Heating at a temperature of around 80-100°C for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL involves its interaction with various molecular targets. The compound can act as a stabilizer by reacting with free radicals and preventing oxidative degradation. It may also interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[[2-[N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)]AMINOETHYL]AMINO]ETHANOL is unique due to its combination of functional groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust performance under various conditions.

Eigenschaften

CAS-Nummer

85391-91-9

Molekularformel

C13H29N3O

Molekulargewicht

243.39 g/mol

IUPAC-Name

2-[2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylamino]ethanol

InChI

InChI=1S/C13H29N3O/c1-12(2)9-11(10-13(3,4)16-12)15-6-5-14-7-8-17/h11,14-17H,5-10H2,1-4H3

InChI-Schlüssel

TVEPUPWHYJREDJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1)(C)C)NCCNCCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.